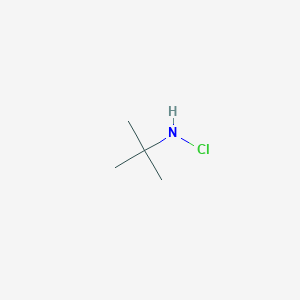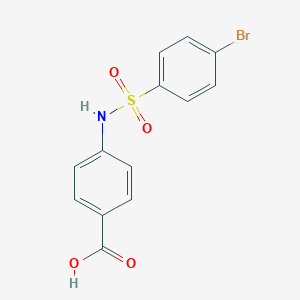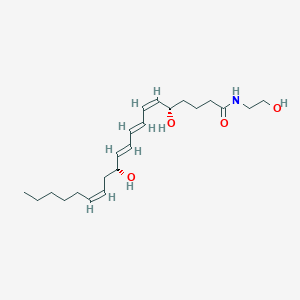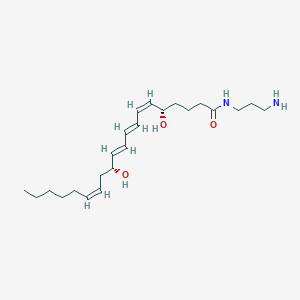
16-ニトロキシステアレート
説明
16-Nitroxystearate, also known as 16-DOXYL-stearic Acid, is a member of aminoxyls . It is functionally related to a 4,4-dimethyloxazolidine -N-oxyl and an octadecanoic acid . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular formula of 16-Nitroxystearate is C22H42NO4 . The InChIKey, which is a unique identifier for the compound, is RPAZYIOIDZRJOO-UHFFFAOYSA-N . The Canonical SMILES, another way to represent the structure of the compound, is CCC1 (N (C (CO1) ©C) [O])CCCCCCCCCCCCCCC (=O)O .Physical And Chemical Properties Analysis
The molecular weight of 16-Nitroxystearate is 384.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA, a measure of the compound’s lipophilicity, is 4.6 .科学的研究の応用
膜研究
16-DOXYL-ステアリン酸は、膜の分子的な側面を研究するために一般的に使用されます . これは、脂質二重層のダイナミクスと状態についての洞察を提供する疎水性スピンラベルです .
脂肪酸の分布
この化合物は、脂肪酸の分布を理解するために研究で使用されます . 16-DOXYL-ステアリン酸で脂肪酸にラベルを付けることで、研究者は生物系内でのその動きと分布を追跡することができます .
洗剤耐性膜
16-DOXYL-ステアリン酸は、洗剤耐性膜に対するさまざまな脂質成分の影響を研究するために使用されます . これは、これらの膜の安定性と機能を理解するのに役立ちます .
ダイナミック核偏極
この化合物は、核磁気共鳴(NMR)研究における信号強度を大幅に高める方法である、1Hダイナミック核偏極で使用されます . これは、より詳細で正確な観察を可能にします .
PELDOR分光法
16-DOXYL-ステアリン酸は、PELDOR(パルス電子二重共鳴)分光法で使用されます . この技術は、ナノメートル範囲の常磁性中心間の距離と距離分布を決定するために使用されます
特性
IUPAC Name |
15-(2-ethyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)pentadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDFMDXURXAITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16-doxyl-stearic acid interact with its target in biological membranes?
A1: 16-Doxyl-stearic acid inserts itself into the hydrophobic core of lipid bilayers. [, , , , ] Its nitroxyl group, located at the 16th carbon atom of the stearic acid chain, provides a paramagnetic center that can be detected by EPR spectroscopy. [, ] This allows researchers to study the dynamics and organization of the membrane interior.
Q2: What is the molecular formula and weight of 16-doxyl-stearic acid?
A2: The molecular formula is C22H42NO4 and the molecular weight is 372.58 g/mol.
Q3: What are the key spectroscopic features of 16-doxyl-stearic acid?
A4: Its EPR spectrum exhibits characteristic hyperfine splitting patterns that are sensitive to the probe's rotational motion and the polarity of its microenvironment. [, ] Changes in these patterns provide information about membrane fluidity, order, and interactions with other molecules. []
Q4: Is 16-doxyl-stearic acid compatible with various biological systems?
A5: Yes, it has been successfully incorporated into a wide range of biological membranes, including erythrocyte membranes, liposomes, synaptosomes, and mitochondria. [, , , ]
Q5: Does 16-doxyl-stearic acid exhibit catalytic activity?
A5: 16-Doxyl-stearic acid is not known to possess intrinsic catalytic properties. Its primary role is as a probe molecule for studying membrane structure and dynamics using EPR spectroscopy.
Q6: Has 16-doxyl-stearic acid been used in computational studies?
A8: Yes, it has been employed in molecular dynamics (MD) simulations to investigate membrane properties and interactions. [] These simulations provide insights into the behavior of 16-doxyl-stearic acid within lipid bilayers and its influence on membrane properties. []
Q7: How does the position of the doxyl group in stearic acid influence its membrane localization and EPR spectral properties?
A9: The position of the doxyl group determines the depth of insertion within the lipid bilayer. 16-Doxyl-stearic acid, with the doxyl group near the end of the fatty acid chain, probes the membrane core, while 5-doxyl-stearic acid, with the doxyl group closer to the headgroup region, provides information about the membrane surface. [, ] This difference in localization leads to distinct EPR spectral characteristics, reflecting the different microenvironments experienced by the probes. []
Q8: How is the stability of 16-doxyl-stearic acid maintained?
A10: 16-Doxyl-stearic acid is typically stored as a solid or in organic solvents to prevent oxidation and degradation. [] For membrane incorporation, it is often dissolved in a small volume of ethanol or another suitable organic solvent before being added to the membrane suspension.
Q9: What SHE regulations are applicable to research involving 16-doxyl-stearic acid?
A9: While not a pharmaceutical, standard laboratory safety protocols for handling chemicals should be followed. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.
Q10: How has the use of 16-doxyl-stearic acid in membrane research evolved?
A27: Since its introduction, 16-doxyl-stearic acid has been instrumental in advancing our understanding of membrane structure and dynamics. [] Its use in combination with EPR spectroscopy has enabled researchers to investigate various membrane-related phenomena, including phase transitions, lipid-protein interactions, and the effects of external agents on membrane properties.
Q11: What are the potential cross-disciplinary applications of 16-doxyl-stearic acid research?
A28: The knowledge gained from studying membranes using 16-doxyl-stearic acid and EPR spectroscopy has implications for various fields, including drug delivery, material science, and nanotechnology. [] For example, understanding how molecules interact with and perturb membranes is crucial for designing effective drug delivery systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)











